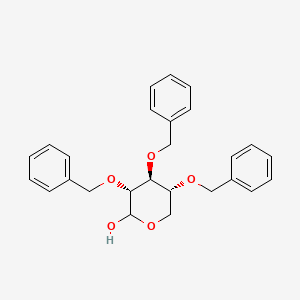

2,3,4-tri-O-benzyl-d-xylopyranose

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H28O5 |

|---|---|

Molecular Weight |

420.5 g/mol |

IUPAC Name |

(3R,4S,5R)-3,4,5-tris(phenylmethoxy)oxan-2-ol |

InChI |

InChI=1S/C26H28O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(19-31-26)28-16-20-10-4-1-5-11-20/h1-15,23-27H,16-19H2/t23-,24+,25-,26?/m1/s1 |

InChI Key |

HTSKDJMXBBFKKG-SIDNZMCZSA-N |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H](C(O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |

Canonical SMILES |

C1C(C(C(C(O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |

Origin of Product |

United States |

Advanced Methodologies for the Preparation of 2,3,4 Tri O Benzyl D Xylopyranose

Regioselective Benzylation Strategies of D-Xylopyranose Scaffolds

The synthesis of 2,3,4-tri-O-benzyl-D-xylopyranose from D-xylose presents a significant challenge due to the presence of multiple hydroxyl groups with similar reactivity. Achieving regioselectivity is paramount to avoid the formation of a complex mixture of partially and fully benzylated products. Two primary strategies are employed: direct benzylation with regioselective control and sequential protection/deprotection approaches.

Direct Benzylation Protocols and Optimized Conditions

Direct benzylation of D-xylopyranose or its simple glycosides offers a more atom-economical and shorter route to the target compound. However, achieving high regioselectivity in a one-pot reaction is challenging. One effective method involves the use of organotin reagents, which can activate specific hydroxyl groups. For instance, the reaction of a methyl xylopyranoside with dibutyltin (B87310) oxide can form a stannylene acetal (B89532), which then preferentially reacts with benzyl (B1604629) bromide at a specific position.

A documented procedure for a similar system involves the partial benzylation of methyl α-D-glucopyranoside, which can be adapted for D-xylopyranose. In this protocol, controlled addition of sodium hydride to a solution of the glycoside in benzyl chloride at elevated temperatures can lead to the desired tri-O-benzylated product, though separation from other isomers is often necessary. nih.gov

A more direct synthesis of a precursor to the title compound, 2,3,4-tri-O-benzyl-α-D-xylopyranose, has been described. This synthesis likely involves the controlled benzylation of a suitable D-xylose derivative. The resulting tri-O-benzyl ether can then be used in subsequent reactions, such as the synthesis of glycosyl fluorides. osaka-u.ac.jp

Table 1: Example of a Direct Benzylation Approach (Adapted from a similar system)

| Reagent/Condition | Parameter | Details |

| Starting Material | Methyl α-D-glucopyranoside | - |

| Benzylating Agent | Benzyl chloride | Neat |

| Base | Sodium hydride (60% in mineral oil) | Portionwise addition |

| Temperature | 100 °C | - |

| Reaction Time | 3 hours | - |

| Major Product | Methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside | - |

| Yield | 60% (mixture of regioisomers) | Chromatographic separation required |

This table illustrates a general approach; specific conditions for D-xylopyranose would require optimization.

Sequential Protection/Deprotection Approaches for Selective Benzylation

A common strategy involves the initial formation of a cyclic acetal, such as a benzylidene acetal, to protect a pair of hydroxyl groups. For D-xylose, a 2,4-O-benzylidene acetal can be formed, leaving the C-3 and C-5 hydroxyls available for benzylation. Subsequent removal of the benzylidene acetal would then provide a diol that can be selectively protected or deprotected to yield the desired 2,3,4-tri-O-benzyl derivative.

An alternative approach starts with a fully benzylated D-xylopyranose derivative, followed by selective deprotection. For example, a perbenzylated sugar can be selectively deprotected at a specific position using reagents like zinc chloride and acetic anhydride, as has been demonstrated for the synthesis of benzyl 2,3,4-tri-O-benzyl-β-D-glucopyranoside. researchgate.net This method relies on the differential reactivity of the benzyl ethers, with the anomeric benzyl group often being more labile.

Optimized Reaction Conditions and Catalytic Systems for Synthesis

The efficiency and selectivity of benzylation reactions are highly dependent on the reaction conditions and the choice of catalytic system. Careful optimization of these parameters is crucial for maximizing the yield of this compound while minimizing the formation of byproducts.

Solvent Effects and Temperature Control

The choice of solvent can significantly influence the regioselectivity of benzylation reactions. Aprotic solvents such as dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF) are commonly used as they can solvate the reagents and intermediates effectively without interfering with the reaction. The use of neat benzyl chloride as both the reagent and solvent is also a common practice, particularly in direct benzylation protocols. nih.gov

Temperature control is another critical factor. Low temperatures are often employed to enhance selectivity, as the activation energies for the reaction at different hydroxyl groups may vary. Conversely, higher temperatures can be used to drive the reaction to completion, although this may come at the expense of selectivity. nih.gov

Stoichiometric and Catalytic Reagent Optimization

Traditional benzylation methods often rely on stoichiometric amounts of strong bases like sodium hydride (NaH) to deprotonate the hydroxyl groups. While effective, the use of such strong bases can lead to side reactions and difficulties in purification.

More modern approaches are moving towards the use of catalytic systems. For instance, organotin catalysts, such as dibutyltin oxide, can be used in catalytic amounts to promote regioselective benzylation. Phase-transfer catalysts, like tetrabutylammonium (B224687) iodide (TBAI), can also be employed to facilitate the reaction between the water-soluble carbohydrate and the organic-soluble benzylating agent, often allowing for milder reaction conditions.

The choice between stoichiometric and catalytic reagents often involves a trade-off between reaction efficiency and the ease of purification and environmental impact. Catalytic methods are generally preferred from a green chemistry perspective as they reduce waste generation.

Stereochemical Control During Protection Events

The stereochemistry of the D-xylopyranose scaffold plays a crucial role in directing the regioselectivity of benzylation reactions. The relative orientation of the hydroxyl groups (axial vs. equatorial) influences their accessibility and reactivity. For instance, equatorial hydroxyl groups are generally more sterically accessible and thus more reactive towards bulky reagents.

Furthermore, the protecting groups themselves can influence the stereochemical outcome of subsequent glycosylation reactions. The presence of a benzyl group at the C-2 position, for example, can impact the facial selectivity of an incoming nucleophile at the anomeric center. In the formation of C-glycosides from 2-O-benzyl protected donors, the stereoselectivity is often high, favoring the formation of the α-anomer in the gluco-series and the β-anomer in the manno-series, a trend that is also observed in O-glycoside formation. nih.gov This highlights the importance of considering the stereoelectronic effects of the protecting groups when planning a synthetic route involving this compound as an intermediate.

Comparative Analysis of Synthetic Routes for Efficiency and Scalability

A common strategy for the preparation of poly-benzylated sugars involves the direct benzylation of the parent monosaccharide. However, this approach typically leads to a mixture of products with varying degrees of benzylation, necessitating tedious chromatographic purification. To circumvent this, methods involving the use of protecting groups that can be selectively removed are often employed.

One such approach involves the initial protection of the more reactive hydroxyl groups, followed by benzylation of the remaining ones, and subsequent deprotection. For instance, the synthesis of 2,3,5-tri-O-benzyl-D-xylofuranose, a constitutional isomer of the target molecule, has been achieved starting from D-xylose. researchgate.net This procedure involves the formation of an isopropylidene acetal to protect the 1,2-hydroxyls, followed by benzylation of the remaining hydroxyl groups and subsequent acidic hydrolysis to remove the acetal. A similar strategy could be envisioned for the synthesis of the pyranose form.

Another powerful technique for achieving regioselective benzylation is through the use of organotin reagents to form stannylene acetals. chem-station.comresearchgate.net These intermediates activate specific hydroxyl groups towards alkylation. For example, the reaction of a diol with dibutyltin oxide forms a cyclic stannylene acetal, which can then be regioselectively benzylated. While this method offers high regioselectivity, the toxicity and cost of organotin reagents can be a significant drawback, particularly for large-scale synthesis.

Phase-transfer catalysis (PTC) has emerged as a powerful tool for the benzylation of carbohydrates. This method involves the use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, to facilitate the transfer of the alkoxide from an aqueous or solid phase to an organic phase containing the benzylating agent. This technique often leads to higher yields and requires milder reaction conditions compared to traditional methods.

The following table provides a comparative overview of potential synthetic routes to this compound, based on data extrapolated from the synthesis of related compounds. It is important to note that the specific yields and scalability for the target molecule may vary.

Table 1: Comparative Analysis of Potential Synthetic Routes for this compound

| Synthetic Route | Key Reagents | Advantages | Disadvantages | Estimated Yield Range (%) | Scalability |

|---|---|---|---|---|---|

| Direct Benzylation | D-xylose, Benzyl chloride, Strong base (e.g., NaH) | Single step | Poor regioselectivity, complex product mixture, difficult purification | 20-40 (of desired product) | Poor |

| Protection-Benzylation-Deprotection | D-xylose, Acetal forming reagents, Benzyl chloride, Acid | High regioselectivity, pure product | Multi-step, lower overall yield | 50-70 | Moderate |

| Organotin-mediated Benzylation | D-xylose derivative, Dibutyltin oxide, Benzyl bromide | High regioselectivity | Toxicity and cost of tin reagents, stoichiometric amounts often needed | 70-90 | Poor to Moderate |

| Phase-Transfer Catalysis (PTC) | D-xylose, Benzyl chloride, Quaternary ammonium salt, Base | Milder conditions, higher yields, potentially scalable | Catalyst cost, potential for side reactions | 60-85 | Good |

| One-Pot Synthesis | (Hypothetical) | Reduced workup, time and solvent saving | Requires careful optimization, potential for competing reactions | Variable | Potentially Excellent |

Detailed Research Findings

Recent advances in carbohydrate chemistry have focused on developing more efficient and environmentally friendly synthetic methods. For instance, the use of silver carbonate (Ag2CO3) as a promoter for the regioselective benzylation of carbohydrate derivatives has been reported to give high yields under mild conditions. nih.gov This method could potentially be adapted for the synthesis of this compound.

Furthermore, the selective debenzylation of perbenzylated sugars is another important strategy. Oxidative debenzylation methods using reagents like sodium bromate (B103136) in the presence of sodium dithionite (B78146) have been shown to be effective and compatible with various other functional groups. nih.govrsc.org This allows for the synthesis of a fully benzylated xylose derivative, followed by the selective removal of the benzyl group at the anomeric position to yield the target compound.

The choice of solvent can also play a crucial role in the outcome of the reaction. Homogeneous benzylation of cellulose, a polymer of glucose, has been studied in different solvent systems, and the results indicate a significant impact on the degree of substitution and solubility of the product. nih.gov Similar considerations would be relevant for the benzylation of D-xylose.

Mechanistic and Stereochemical Investigations of 2,3,4 Tri O Benzyl D Xylopyranose Reactivity

Selective Functionalization and Derivatization

The presence of multiple hydroxyl groups in xylopyranose necessitates the use of protecting group strategies for selective chemical transformations. 2,3,4-Tri-O-benzyl-D-xylopyranose is a valuable intermediate because the benzyl (B1604629) ethers can be selectively removed under various conditions, allowing for regioselective functionalization.

The selective removal of benzyl ethers from this compound is a critical step in the synthesis of complex carbohydrates. Several methods have been developed to achieve this transformation with high regioselectivity.

Catalytic Hydrogenolysis: This is a common method for benzyl ether cleavage, typically employing a palladium catalyst (e.g., Pd/C) and a hydrogen source. organic-chemistry.org The selectivity of this reaction can be influenced by the steric environment of the benzyl groups and the reaction conditions. In some cases, a hydrogen transfer source like 1,4-cyclohexadiene (B1204751) can be used to avoid the reduction of other sensitive functional groups. organic-chemistry.org

Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for the oxidative debenzylation of benzyl ethers. organic-chemistry.orgnih.gov The reaction is often chemoselective, with para-methoxybenzyl (PMB) ethers being cleaved preferentially over benzyl ethers. However, conditions can be tailored to remove benzyl ethers in the presence of other protecting groups. researchgate.net Photochemical methods using DDQ have also been developed, allowing for deprotection under mild, neutral conditions. organic-chemistry.org

Reductive Cleavage: Systems like lithium 4,4’-di-tert-butylbiphenylide (LiDBB) can reductively cleave benzyl ethers. researchgate.net This method can be complementary to oxidative and hydrogenolytic approaches, offering different selectivity profiles. researchgate.net

Acid-Catalyzed Cleavage: Strong acids can cleave benzyl ethers, but this method is generally limited to substrates that lack acid-sensitive functional groups. organic-chemistry.org

The following table summarizes various methods for the deprotection of benzyl ethers:

| Reagent/Method | Conditions | Selectivity/Remarks |

|---|---|---|

| Pd/C, H₂ | Catalytic hydrogenation | General method, may affect other reducible groups. organic-chemistry.org |

| DDQ | CH₂Cl₂/H₂O or MeCN, often at room temp | Oxidative cleavage, can be selective. organic-chemistry.orgnih.gov |

| DDQ, hv | MeCN, room temp | Photochemical deprotection under mild conditions. organic-chemistry.org |

| LiDBB | THF, low temp | Reductive cleavage, complementary to other methods. researchgate.net |

Once a specific hydroxyl group is unmasked via selective deprotection of this compound, it becomes available for the introduction of other functional groups. This allows for the synthesis of a wide array of xylopyranose derivatives. For instance, the free hydroxyl group can be acylated to introduce ester functionalities, alkylated to form other ethers, or converted into a leaving group for subsequent nucleophilic substitution reactions. The ability to perform these transformations regioselectively is crucial for the synthesis of biologically active oligosaccharides and glycoconjugates.

The hydroxyl groups of partially deprotected this compound can undergo oxidation and reduction reactions. Oxidation of a free hydroxyl group can yield the corresponding ketone or aldehyde, which are versatile intermediates for further C-C bond formation or other transformations. Common oxidation reagents include Swern oxidation (oxalyl chloride, DMSO, triethylamine) or Dess-Martin periodinane. Conversely, if a carbonyl group is present in a derivative of this compound, it can be reduced to a hydroxyl group using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The stereochemical outcome of such reductions is often governed by Felkin-Anh or Cram's rule, depending on the specific substrate and reaction conditions.

Rearrangement Pathways and Side Reactions in Complex Synthetic Sequences

In the course of complex synthetic sequences involving this compound and its derivatives, various rearrangement pathways and side reactions can occur. During glycosylation reactions, particularly under acidic conditions, the formation of orthoesters as side products is a known complication. nih.gov For example, in a glycosylation reaction of a xylopyranosyl bromide with an alcohol, instead of the desired glycoside, a 1,2-O-orthoester could be formed. nih.gov Another potential side reaction is the intramolecular rearrangement of protecting groups. For instance, acyl group migration from one hydroxyl group to another is a common phenomenon, especially under basic or acidic conditions.

In some cases, unexpected cyclizations or eliminations can occur, leading to the formation of unsaturated or anhydro sugars. The specific side products formed depend heavily on the reaction conditions, including the nature of the Lewis acid or Brønsted acid used, the temperature, and the solvent. A thorough understanding of these potential side reactions is essential for optimizing reaction conditions and maximizing the yield of the desired product.

Strategic Applications in Complex Carbohydrate and Natural Product Synthesis

Construction of Oligosaccharide Sequences Utilizing 2,3,4-Tri-O-benzyl-D-xylopyranose

The synthesis of oligosaccharides, with their inherent structural complexity, demands a robust and well-defined set of building blocks. This compound, by virtue of its protecting group pattern, serves as a key component in the assembly of xylose-containing oligosaccharide chains.

Synthesis of Linear and Branched Xylose-Containing Oligosaccharides

The choice of protecting groups is paramount in directing the stereochemical outcome of glycosylation reactions. While acyl protecting groups at the C2 position, such as acetyl or benzoyl groups, typically lead to the formation of 1,2-trans-glycosidic linkages through neighboring group participation, the use of non-participating benzyl (B1604629) ethers at C2, as in this compound, generally favors the formation of 1,2-cis-glycosidic linkages, although often with lower stereoselectivity. nih.gov

The synthesis of complex branched oligosaccharides, such as structural elements of N-glycoproteins, has been accomplished using xylopyranosyl donors. For example, the condensation of a protected mannopyranoside with 2,3,4-tri-O-acetyl-α-D-xylopyranosyl bromide has been reported. nih.gov While this specific example uses acetyl protecting groups on the xylose unit, the general strategy highlights the importance of having appropriately protected xylose donors for the synthesis of such branched structures. The use of a tribenzylated xylopyranosyl donor in similar synthetic schemes is a logical extension of this strategy, particularly when orthogonal protecting groups are required for further elaboration of the oligosaccharide.

Incorporation into Glycan Arrays and Probes

Glycan arrays have become indispensable tools for high-throughput screening of carbohydrate-protein interactions. The immobilization of a diverse range of glycans onto a solid support allows for the rapid profiling of binding specificities of lectins, antibodies, and other glycan-binding proteins. While specific examples detailing the use of this compound for the construction of glycan arrays are not prevalent in the literature, the general principles of glycan immobilization are well-established and applicable.

One common method for creating glycan microarrays involves the covalent attachment of glycans, often through a linker, to a functionalized surface. elsevierpure.com For instance, epoxide-coated glass slides can be used for the efficient immobilization of hydrazide-linked substances. elsevierpure.com A generic strategy for immobilizing a wide variety of compounds, including those without a common functional group, involves the use of a fluorous-tagged photoreactive diazirine that can be printed onto a fluorous-functionalized slide and subsequently activated by UV light to form a covalent bond with the compound of interest. researchgate.net

Given that this compound possesses a free anomeric hydroxyl group, it can be readily converted into a variety of glycosyl donors suitable for attachment to a linker. For example, it can be transformed into a glycosyl halide, a trichloroacetimidate (B1259523), or a thioglycoside. These activated forms can then be reacted with a bifunctional linker, one end of which is designed for immobilization onto the array surface. After the oligosaccharide of interest is synthesized using the benzylated xylose building block, the protecting groups are removed, and the deprotected glycan, now equipped with a linker, is printed onto the microarray slide.

Role in Glycoconjugate Design and Synthesis

Glycoconjugates, which are molecules where carbohydrates are covalently linked to other chemical species such as peptides or lipids, play crucial roles in a myriad of biological processes. The synthesis of well-defined glycoconjugates is essential for studying their structure-function relationships. This compound and its derivatives are valuable tools in the chemical synthesis of various classes of glycoconjugates.

Preparation of Glycopeptides and Glycoproteins Analogs

The synthesis of glycopeptides containing xylose is of significant interest, particularly in the context of proteoglycans, where a xylose residue is the first sugar linked to a serine residue in the core protein. Chemoenzymatic approaches have been successfully employed for the synthesis of xylosylated glycopeptides. In one such strategy, a xylosylated serine building block is first synthesized chemically and then incorporated into a peptide chain using solid-phase peptide synthesis (SPPS). nih.gov The resulting xylosylated peptide can then be further elongated enzymatically. nih.gov

While the reported chemoenzymatic synthesis utilized an acetylated xylosyl serine building block, the principles are readily transferable to the use of a benzylated analogue. The use of benzyl ethers as protecting groups for the xylose moiety during SPPS would be compatible with the standard Fmoc-based chemistry, provided that the final deprotection conditions are chosen carefully to remove both the peptide and glycan protecting groups. The robust nature of benzyl ethers makes them suitable for the multiple steps involved in peptide synthesis. nih.govnih.gov

The synthesis of more complex glycopeptide structures, such as those found in N-glycoproteins, often involves the assembly of the oligosaccharide chain first, which is then attached to the peptide. In these cases, a building block like this compound could be a key starting material for the synthesis of the xylose-containing glycan portion.

Elaboration of Glycolipids and Glycosylceramides

Glycolipids and glycosylceramides are important components of cell membranes and are involved in cell signaling, recognition, and adhesion. The synthesis of these molecules requires the stereoselective formation of a glycosidic linkage between a carbohydrate headgroup and a lipid or ceramide aglycone. While specific examples of the use of this compound in the synthesis of xylose-containing glycolipids or glycosylceramides are not widely reported, the general strategies for glycolipid synthesis can be applied.

Typically, a protected glycosyl donor is coupled with a lipid or ceramide acceptor in the presence of a suitable promoter. The choice of protecting groups on the sugar donor is critical to ensure high yields and stereoselectivity. Benzyl ethers are commonly used as "permanent" protecting groups in such syntheses due to their stability under a variety of reaction conditions. nih.gov Therefore, a glycosyl donor derived from this compound, such as a trichloroacetimidate or a glycosyl halide, would be a suitable candidate for the synthesis of xylosylated glycolipids. After the glycosylation step, the benzyl ethers can be removed by hydrogenolysis to afford the final product.

Glycomimetics and Analogs

Glycomimetics are molecules that mimic the structure and/or function of carbohydrates but have been chemically modified to improve their properties, such as metabolic stability, bioavailability, or binding affinity to their biological targets. D-xylose, being a readily available and inexpensive chiral starting material, serves as a valuable building block in the chiral pool for the synthesis of various glycomimetics and natural product analogs. nih.gov

One notable example is the use of D-xylose in the synthesis of analogs of the antiviral drug oseltamivir (B103847) (Tamiflu®). In these syntheses, the stereocenters of the xylose molecule are used to construct the carbocyclic core of the drug. The synthetic routes often involve the use of protected xylose derivatives, and while not always explicitly stated to be the tribenzylated version, the use of benzyl ethers is a common strategy for protecting hydroxyl groups during such multi-step transformations.

Furthermore, D-xylose has been used to design and synthesize enzyme inhibitors. For example, D-threonohydroxamic acid, a potent inhibitor of D-xylose isomerase, was designed to mimic the transition state of the enzymatic reaction. nih.gov Its synthesis, starting from D-xylose, would necessitate the use of protecting group strategies to selectively manipulate the different hydroxyl groups of the sugar. The use of this compound as a starting material or a key intermediate in the synthesis of such inhibitors is a plausible approach, allowing for the introduction of functionality at the anomeric position and at C5 while the other hydroxyls are protected.

The synthesis of new D-xylose derivatives with potential antimicrobial activity has also been explored. researchgate.net For instance, allylic furanosyl and pyranosyl glycosides have been prepared from D-xylose and further converted into triazoline compounds. The development of such novel bioactive molecules often relies on the availability of versatile, selectively protected building blocks like this compound.

Precursor in Natural Product Total Synthesis

The protected nature of this compound makes it an ideal starting material for the synthesis of complex natural products that feature a D-xylose unit. The benzyl groups mask the hydroxyls at the C2, C3, and C4 positions, leaving the anomeric (C1) and primary (C5) positions available for strategic chemical modifications.

Assembly of Xyloside-Containing Bioactive Metabolites

A number of bioactive natural products, particularly phenylethanoid and triterpenoid (B12794562) glycosides, contain one or more xylose units as part of their complex glycan chains. The assembly of these molecules is a significant synthetic challenge that relies on the use of well-defined, protected sugar building blocks. This compound is a key precursor for the required xylosyl donors.

For the synthesis of these natural products, the free hydroxyl group at the anomeric center of this compound is typically converted into a good leaving group. This "activates" the molecule, turning it into a glycosyl donor that can then be coupled with a glycosyl acceptor (the aglycone or another sugar). Common activation methods include conversion to a glycosyl halide or a trichloroacetimidate. Following the crucial glycosylation step, the benzyl protecting groups can be removed via hydrogenolysis to reveal the final natural product.

An important class of such molecules is the phenylethanoid glycosides, which includes compounds like Echinacoside . synvenio.com This complex natural product, isolated from plants like Cistanche tubulosa, exhibits significant neuroprotective effects. nih.govnih.gov Its structure features a trisaccharide chain attached to a hydroxytyrosol (B1673988) aglycone, with xylose being a component of the glycan part, though in Echinacoside itself, the glycan portion is composed of glucose and rhamnose. synvenio.com However, the synthesis of related xyloside-containing phenylethanoids would follow this general strategy.

Another example comes from the saponin (B1150181) family, such as Notoginsenoside R1 , found in Panax notoginseng. nih.gov This compound contains a β-D-xylopyranosyl unit and demonstrates various biological activities, including effects on the hemostatic system and anti-inflammatory properties. nih.govacs.org The total synthesis of such complex molecules necessitates a stepwise assembly of the oligosaccharide chain using activated and protected monosaccharide units, for which this compound is a prime candidate for the xylose portion.

| Metabolite Class | Example Compound | Biological Source | Noted Biological Activity |

|---|---|---|---|

| Phenylethanoid Glycosides | Echinacoside (related structures contain xylose) | Cistanche spp., Echinacea spp. | Neuroprotective, Anti-aging synvenio.comnih.govnih.gov |

| Triterpenoid Saponins | Notoginsenoside R1 | Panax notoginseng | Anti-inflammatory, affects hemostasis nih.govacs.org |

| Cyathane Diterpenoids | Xylosyl-cyathane diterpenes | Cyathus, Hericium fungi | Various, including neurotrophic nih.gov |

Synthesis of Analogs for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's structure correlates with its biological function. rsc.org By synthesizing a series of analogs of a bioactive compound and testing them, researchers can identify the key chemical features required for activity. Protected xylose derivatives like this compound are instrumental in creating xyloside analogs to probe biological systems.

A prominent area of research is the study of glycosaminoglycan (GAG) biosynthesis. researchgate.net GAGs are long, unbranched polysaccharides involved in numerous critical biological processes. Their synthesis is initiated by the addition of xylose to a serine residue on a core protein, a reaction catalyzed by xylosyltransferases. nih.gov Synthetic β-xylosides can enter cells and act as artificial initiators, or "primers," for GAG synthesis, leading to the production of free GAG chains not attached to a protein core. nih.gov This process allows researchers to study GAG formation and function.

Scientists have synthesized a wide array of xyloside analogs to investigate the structural requirements for GAG priming. These studies often involve modifying the aglycone (the non-sugar portion) attached to the xylose.

O-Xyloside Analogs : Studies have shown that the effectiveness of aryl and alkyl O-β-D-xylosides as GAG chain initiators is highly dependent on the nature of the aglycone. For instance, phenyl O-β-D-xyloside was found to be a more effective initiator in cartilage and skin cultures than related N-xyloside or C-xyloside versions. rsc.org The hydrophobicity of the aglycone plays a significant role; for example, the initiator activity of alkyl β-D-thioxylosides varies with the carbon-chain length of the alkyl group. rsc.org

C-Xyloside Analogs : To improve metabolic stability, C-xylopyranoside derivatives, where the anomeric oxygen is replaced by a methylene (B1212753) group, have been developed. nih.gov A compound known as C-β-D-xylopyranoside-2-hydroxy-propane (C-Xyloside) was shown to strongly enhance the synthesis of chondroitin/dermatan sulfate (B86663) (CS/DS) chains in skin models. nih.govrsc.orgnih.gov This analog not only primed new GAG chains but also altered their structure, increasing sulfation and affecting their biological properties, such as binding to Hepatocyte Growth Factor. rsc.orgnih.gov

Fluorinated and Fluorophore-Tagged Analogs : To further probe the biosynthetic pathway, analogs containing fluorine or fluorescent tags have been synthesized. Fluorinated xylosides can act as inhibitors of GAG synthesis. nih.gov Fluorescently labeled xylosides, such as those tagged with Pacific Blue™ or pyrene, serve as powerful tools to visualize GAG biosynthesis and trafficking within living cells using techniques like confocal microscopy.

| Analog Type | Example | Modification | Key Research Finding | Reference |

|---|---|---|---|---|

| Aryl O-Xyloside | Phenyl O-β-D-xyloside | Aromatic aglycone | More effective GAG initiator than N- or C-xyloside versions. | rsc.org |

| Alkyl Thioxyloside | Heptyl β-D-thioxyloside | Alkyl chain aglycone with sulfur linkage | Activity is dependent on alkyl chain length, varying by tissue type. | rsc.org |

| C-Xyloside | C-β-D-xylopyranoside-2-hydroxy-propane | Carbon glycosidic linkage | Metabolically stable; primes CS/DS chains with altered structures. | nih.govrsc.orgnih.gov |

| Fluorophore-Tagged | Pyrene- and UMB-tagged xylosides | Covalent attachment of a fluorescent probe | Allows for visualization of GAG priming and transport in cells. |

Development of Carbohydrate-Based Scaffolds for Materials Science

Beyond its use in synthesizing discrete small molecules, this compound and its derivatives serve as essential monomers for the creation of advanced polymeric materials. These carbohydrate-based polymers can be fashioned into scaffolds, which are three-dimensional porous structures that provide support for cell growth and tissue regeneration in the field of materials science and biomedical engineering.

The synthesis of well-defined polysaccharides with controlled structure and molecular weight is challenging. A key strategy is the ring-opening polymerization of protected anhydro sugar derivatives. Using a protected monomer like a benzylated xylopyranose derivative allows for the formation of a protected polymer chain. The benzyl groups prevent unwanted side reactions during polymerization and can be cleanly removed in a final step to yield the desired polysaccharide.

One notable study demonstrated the synthesis of a xylopyranan, a polymer of xylose. In this work, 3-O-benzyl-α-D-xylopyranose 1,2,4-orthopivalate, a derivative of benzylated xylose, was polymerized under cationic conditions. This ring-opening polymerization yielded a polymer consisting mainly of (1→4)-β-D-xylopyranose units. Although the polymerization was not perfectly stereoregular, it established a viable pathway to synthetic xylans.

The resulting polysaccharide, after debenzylation, can be processed into various forms, such as hydrogels or porous scaffolds. These scaffolds, derived from natural sugars like xylose, are often biocompatible and biodegradable, making them excellent candidates for tissue engineering applications. The structure of the scaffold can mimic the natural extracellular matrix, providing a suitable environment for cells to adhere, proliferate, and form new tissue. The use of a protected monomer like this compound is crucial for this "bottom-up" approach to creating advanced biomaterials.

| Monomer | Polymerization Method | Resulting Polymer (after deprotection) | Potential Application | Reference |

|---|---|---|---|---|

| 3-O-benzyl-α-D-xylopyranose 1,2,4-orthopivalate | Cationic ring-opening polymerization | (1→4)-β-D-xylopyranan (non-stereoregular) | Biomaterial scaffolds for materials science |

Computational and Theoretical Studies on 2,3,4 Tri O Benzyl D Xylopyranose and Its Derivatives

Conformational Analysis of the Xylopyranose Ring System

The conformation of the pyranose ring is a critical determinant of a carbohydrate's reactivity. For xylopyranose, which lacks the hydroxymethyl group of glucose, the conformational equilibrium can be influenced by the nature and orientation of its substituents.

Preferred Conformations and Energy Minima

The D-xylopyranose ring, like other pyranoses, typically adopts a chair conformation (4C1 or 1C4). For the parent β-D-xylopyranose, computational studies combining semi-empirical methods (GFN2-xTB) with density functional theory (DFT) have explored its conformational space, identifying numerous metastable conformers. arxiv.orgresearchgate.net These studies provide a detailed analysis of the thermochemistry and Boltzmann population distribution of various conformers at different temperatures. arxiv.orgresearchgate.net

For 2,3,4-tri-O-benzyl-D-xylopyranose, specific energy minima and a full conformational analysis are not extensively documented in publicly available literature. However, based on studies of other benzylated pyranosides, it is expected that the bulky benzyl (B1604629) groups will significantly influence the conformational landscape. researchgate.netdergipark.org.tr The steric and electronic effects of these protecting groups play a crucial role in stabilizing or destabilizing certain chair or boat/skew-boat conformations. nih.gov It is generally accepted that for β-D-xylopyranosides, the 4C1 chair conformation is predominant. nih.gov

| Compound | Predominant Conformation | Key Influencing Factors |

|---|---|---|

| β-D-Xylopyranose | 4C1 | Anomeric effect, hydrogen bonding |

| This compound | Likely 4C1 (modified) | Steric bulk of benzyl groups, potential non-covalent interactions (CH-π) |

Influence of Benzyl Substituents on Ring Pucker

The presence of bulky O-benzyl protecting groups at positions 2, 3, and 4 is anticipated to have a considerable impact on the xylopyranose ring's pucker. In related systems, such as benzyl α-L-rhamnopyranosides, DFT studies have shown that protecting groups can induce distortions from the ideal chair conformation. researchgate.netdergipark.org.tr While some studies suggest that benzyl groups have a small effect on the pyranose chair conformation, others indicate that the interplay of protecting groups can lead to measurable shifts in side chain populations and ring conformation. dergipark.org.tracs.org

For this compound, the steric demand of the three large benzyl groups would likely lead to a flattening of the pyranose ring to alleviate steric strain. The orientation of these benzyl groups will be a result of a delicate balance between minimizing steric clashes and maximizing stabilizing non-covalent interactions, such as intramolecular CH-π stacking between the benzyl rings and the pyranose ring protons. These subtle conformational changes can have a profound effect on the molecule's reactivity, particularly in glycosylation reactions. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are indispensable for understanding the electronic properties of molecules and predicting their reactivity. Methods like Density Functional Theory (DFT) are widely used to study carbohydrate systems. researchgate.netnih.gov

Frontier Molecular Orbital Theory Applied to Glycosylation

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool for predicting the reactivity of molecules. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. In the context of glycosylation, the glycosyl donor's HOMO and the glycosyl acceptor's LUMO are of primary interest.

For a benzylated xylopyranose donor, the electron-donating nature of the benzyl groups is expected to raise the energy of the HOMO, making the donor more nucleophilic and potentially more reactive. The energy and distribution of the HOMO and LUMO can be calculated using quantum chemical methods. These calculations can help in understanding the stereoselectivity of glycosylation reactions.

| Orbital | Molecule | Expected Influence of Benzyl Groups | Implication for Reactivity |

|---|---|---|---|

| HOMO | This compound (Donor) | Energy is raised due to electron-donating benzyl groups. | Increased nucleophilicity and reactivity. |

| LUMO | Glycosyl Acceptor | - | Determines the site of nucleophilic attack. |

Transition State Modeling for Reaction Pathways

The stereochemical outcome of a glycosylation reaction is determined by the transition state (TS) structure and its energy. Quantum chemical calculations can be employed to model these transition states for different reaction pathways (e.g., SN1, SN2, or intermediate mechanisms). By comparing the energies of the transition states leading to α- and β-glycosides, one can predict the stereoselectivity of the reaction.

For reactions involving this compound, transition state modeling would involve calculating the structures and energies of the glycosyl oxocarbenium ion intermediate and the transition states for its reaction with a glycosyl acceptor. The conformation of the pyranose ring in the transition state, which can be a half-chair, boat, or skew-boat, is influenced by the protecting groups. nih.gov While specific transition state models for this compound are not readily found in the literature, studies on the pyrolysis of β-D-xylopyranose have extensively used high-level quantum chemical calculations to investigate reaction mechanisms and transition states. nih.govscispace.comchemrxiv.org These methodologies could be applied to the glycosylation reactions of its benzylated derivatives.

Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics

While quantum chemical calculations provide detailed information about static molecular properties, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time, including the effects of the solvent.

Studies on other protected monosaccharides have successfully used MD simulations to understand conformational preferences and their correlation with experimental data, such as NMR coupling constants. nih.gov Such an approach for this compound would provide a more complete picture of its behavior in solution, which is crucial for understanding its role in chemical reactions.

Prediction of Spectroscopic Signatures and Analytical Behavior

Computational chemistry serves as a powerful tool for predicting the spectroscopic and analytical properties of molecules, offering insights that complement and guide experimental work. While specific, published computational studies detailing the predicted spectroscopic signatures and analytical behavior of this compound are not extensively available in public literature, the well-established methodologies for computational analysis of carbohydrates allow for a robust theoretical framework for such predictions. These methods are crucial for structural elucidation and for understanding the behavior of complex molecules in analytical systems. rsc.org

Theoretical Prediction of Spectroscopic Signatures

The prediction of spectroscopic signatures for molecules like this compound primarily relies on quantum mechanical calculations, with Density Functional Theory (DFT) being a prominent and effective method. dtic.mil These calculations can provide detailed predictions of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a cornerstone of computational structural analysis for carbohydrates. nih.gov The standard approach involves the use of the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. diva-portal.org The process typically begins with the optimization of the molecule's geometry to find its most stable conformation(s). For flexible molecules like monosaccharides, this may involve exploring multiple low-energy conformations. nih.govnih.gov

Once the geometry is optimized, the magnetic shielding tensors for each nucleus are calculated. These values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). The choice of the DFT functional (e.g., B3LYP) and the basis set (e.g., 6-31G(d,p) or pcS-n) is critical for the accuracy of the prediction. nih.gov For carbohydrates, it has been noted that certain functionals and basis sets can yield predictions for both ¹H and ¹³C chemical shifts with a high degree of correlation to experimental values. nih.gov

An illustrative example of the type of data generated from such a computational study is presented in the table below. Please note that these are hypothetical values for this compound, intended to demonstrate the output of a DFT/GIAO calculation.

Table 1: Illustrative Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹³C Shift (ppm) | Attached Proton(s) | Predicted ¹H Shift (ppm) |

|---|---|---|---|

| C-1 | 95.0 - 105.0 | H-1 | 4.5 - 5.5 |

| C-2 | 75.0 - 85.0 | H-2 | 3.5 - 4.5 |

| C-3 | 75.0 - 85.0 | H-3 | 3.5 - 4.5 |

| C-4 | 70.0 - 80.0 | H-4 | 3.5 - 4.5 |

| C-5 | 60.0 - 70.0 | H-5 | 3.4 - 4.2 |

| Benzyl CH₂ | 70.0 - 75.0 | -CH₂- | 4.4 - 5.0 |

| Benzyl C (ipso) | 135.0 - 140.0 | - | - |

| Benzyl C (ortho) | 128.0 - 130.0 | Ar-H | 7.2 - 7.4 |

| Benzyl C (meta) | 127.0 - 129.0 | Ar-H | 7.2 - 7.4 |

Note: These values are for illustrative purposes and are based on typical chemical shift ranges for similar benzylated carbohydrate structures.

Infrared (IR) Spectroscopy: Theoretical IR spectra can also be calculated using DFT. After geometric optimization, a frequency calculation is performed. This involves computing the second derivatives of the energy with respect to the nuclear coordinates, which provides the vibrational frequencies and their corresponding intensities. dtic.mil These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations and the neglect of anharmonicity. Therefore, it is common practice to apply a scaling factor (e.g., around 0.96 for B3LYP functionals) to the calculated frequencies to improve agreement with experimental data. uni-muenchen.de

The predicted IR spectrum can help in assigning the vibrational modes of the molecule's functional groups. For this compound, key vibrational modes would include the O-H stretch of the anomeric hydroxyl group, C-H stretches of the pyranose ring and aromatic rings, C-O stretches, and the aromatic C=C stretching vibrations.

Table 2: Illustrative Predicted IR Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹, scaled) |

|---|---|---|

| Anomeric OH | O-H Stretch | 3400 - 3600 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H | C-H Stretch | 2850 - 3000 |

| Aromatic C=C | C=C Stretch | 1450 - 1600 |

| Benzyl C-O | C-O Stretch | 1050 - 1150 |

Note: These are representative frequency ranges and are for illustrative purposes.

Prediction of Analytical Behavior

Computational methods can also provide insights into the analytical behavior of molecules, such as their expected retention in chromatographic systems. For a protected carbohydrate like this compound, which is significantly more hydrophobic than its parent monosaccharide, reversed-phase high-performance liquid chromatography (RP-HPLC) is a suitable analytical technique. nih.gov

The prediction of chromatographic retention times can be approached through Quantitative Structure-Retention Relationships (QSRR). nih.gov These models correlate calculated molecular descriptors with experimentally observed retention times. For RP-HPLC, key molecular descriptors would include hydrophobicity (often represented by the logarithm of the octanol-water partition coefficient, logP), molecular volume, and the solvent-accessible surface area.

While specific QSRR models for benzylated xylopyranosides may not be established, the general principle involves calculating these descriptors for this compound and using them in a pre-existing or newly developed correlation to predict its retention time under specific chromatographic conditions (e.g., column type, mobile phase composition). researchgate.net The presence of the three bulky, nonpolar benzyl groups would be predicted to lead to a significantly longer retention time in RP-HPLC compared to unprotected xylose.

Advanced Analytical Techniques for Characterization in Synthetic Sequences

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of synthetic intermediates and final products. For "2,3,4-tri-O-benzyl-d-xylopyranose" (C₂₆H₂₈O₅), HRMS provides a highly accurate mass measurement, allowing for the determination of its molecular formula. nih.gov The calculated monoisotopic mass of this compound is 420.1937 g/mol . nih.gov Techniques such as electrospray ionization (ESI) are commonly used to generate ions for mass analysis. rsc.orgnih.gov

In addition to molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments reveal characteristic fragmentation patterns. The fragmentation of benzylated carbohydrates often involves the cleavage of glycosidic bonds and the loss of benzyl (B1604629) groups. These fragmentation pathways provide valuable structural information, helping to confirm the positions of the benzyl ether linkages. For instance, the observation of ions corresponding to the loss of one or more benzyl groups (C₇H₇, 91 Da) is a hallmark of these compounds in mass spectra. Novel rearrangements involving the benzyl group have also been observed in the mass spectra of related benzylated compounds, providing deeper insights into their gas-phase ion chemistry. nih.gov

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₂₆H₂₈O₅ | nih.gov |

| Calculated Monoisotopic Mass | 420.1937 g/mol | nih.gov |

| Ionization Technique | Electrospray Ionization (ESI) | rsc.org |

Multidimensional Nuclear Magnetic Resonance Spectroscopy for Structural Assignment

Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the complete structural assignment of "this compound" and its derivatives. rsc.orgmdpi.com One-dimensional ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons, respectively. rsc.orgugm.ac.id However, for complex molecules, spectral overlap often necessitates the use of two-dimensional (2D) NMR techniques. sdsu.eduyoutube.comresearchgate.net

Key 2D NMR experiments include:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, which is crucial for tracing the connectivity of protons within the pyranose ring. sdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons. sdsu.eduhmdb.ca

The anomeric proton (H-1) and carbon (C-1) signals are of particular diagnostic importance. Their chemical shifts and coupling constants provide information about the α or β configuration at the anomeric center. For example, a larger ³J(H1, H2) coupling constant is typically indicative of a trans-diaxial relationship, often seen in β-pyranosides. mdpi.com The chemical shifts of the protons and carbons in the pyranose ring are influenced by the presence and orientation of the bulky benzyl groups.

Table 2: Representative NMR Data for Benzylated Pyranose Structures

| Nucleus | Experiment | Typical Chemical Shift Range (ppm) | Information Gained |

| ¹H | 1D NMR | 3.0 - 5.0 (ring protons), 4.5 - 5.0 (benzyl CH₂), 7.0 - 7.5 (aromatic) | General proton environments, anomeric configuration |

| ¹³C | 1D NMR | 60 - 110 (ring carbons), 70 - 80 (benzyl CH₂), 127 - 140 (aromatic) | Carbon skeleton, presence of anomeric carbon |

| ¹H-¹H | COSY | N/A | Proton-proton connectivities within the sugar ring |

| ¹H-¹³C | HSQC | N/A | Direct one-bond C-H correlations |

| ¹H-¹³C | HMBC | N/A | Long-range C-H correlations, attachment of benzyl groups |

Chiroptical Methods (e.g., Circular Dichroism) for Stereochemical Confirmation

Chiroptical methods, such as circular dichroism (CD) spectroscopy, are powerful for confirming the stereochemistry of chiral molecules like "this compound". creative-biostructure.com CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms and chromophores within the molecule.

For carbohydrates, the CD spectrum in the far-UV region (below 200 nm) is influenced by the stereochemistry of the sugar backbone. creative-biostructure.com However, the presence of the benzyl groups, which contain aromatic chromophores, gives rise to induced CD signals in the near-UV region (around 250-300 nm). creative-biostructure.comnih.gov The sign and intensity of these Cotton effects are dependent on the spatial relationship between the aromatic rings and the chiral pyranose core. Theoretical modeling can be employed to predict the CD spectra of different stereoisomers, and by comparing the experimental spectrum to the calculated ones, the absolute configuration of the sugar can be confirmed. nih.gov

Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., HPLC, GC)

Chromatographic techniques are essential for assessing the purity of "this compound" and for monitoring the progress of its synthesis. nih.govsigmaaldrich.com

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating and quantifying components in a mixture. For benzylated sugars, reversed-phase HPLC with a UV detector is commonly used, as the benzyl groups provide strong UV absorbance. nih.gov This method is effective for determining the purity of the final product and for separating it from starting materials and byproducts.

Gas Chromatography (GC): Due to their low volatility, underivatized sugars are not suitable for direct GC analysis. thermofisher.comajrsp.com However, derivatization to more volatile forms, such as by acylation, can enable GC analysis. thermofisher.comajrsp.com For a compound like "this compound," which is already partially derivatized, GC can be used to assess its purity, provided it has sufficient thermal stability. nih.gov GC coupled with mass spectrometry (GC-MS) can provide both retention time and mass spectral data for peak identification. nih.gov

Thin-layer chromatography (TLC) is also a rapid and convenient method for monitoring the progress of reactions involving benzylated sugars, allowing for a quick assessment of the consumption of starting materials and the formation of products. rsc.org

Crystallographic Studies of Derived Compounds for Absolute Configuration Determination

X-ray crystallography provides the most definitive method for determining the absolute configuration of a chiral molecule. While obtaining suitable crystals of "this compound" itself might be challenging, the absolute configuration can be unequivocally established by analyzing the crystal structure of a crystalline derivative. researchgate.net

The synthesis and crystallization of a derivative, followed by single-crystal X-ray diffraction analysis, can provide a detailed three-dimensional model of the molecule. researchgate.net This allows for the precise determination of the relative and absolute stereochemistry of all chiral centers in the pyranose ring. The Flack parameter, obtained from the crystallographic data, can be used to confirm the absolute configuration with high confidence. researchgate.net This technique is often considered the "gold standard" for stereochemical assignment in organic chemistry. nih.gov

Future Directions and Unexplored Avenues in 2,3,4 Tri O Benzyl D Xylopyranose Research

Development of More Efficient and Sustainable Synthetic Methodologies

The pursuit of more efficient and environmentally friendly methods for synthesizing 2,3,4-tri-O-benzyl-D-xylopyranose is a key area of future research. Traditional methods often involve multiple steps with protecting groups, leading to significant waste and energy consumption. jddhs.com Green chemistry principles are increasingly being applied to carbohydrate synthesis to address these issues. jddhs.com

Future research will likely focus on several key areas to improve sustainability:

Alternative Solvents and Renewable Materials: The use of greener solvents and renewable starting materials, such as xylose derived from biomass, is a promising approach. jddhs.comrsc.org Research into chemo-enzymatic cascades, which use enzymes to perform specific transformations, can reduce the need for hazardous reagents and minimize waste. rsc.org

Catalysis: The development of more efficient catalytic systems, including biocatalysis and heterogeneous catalysis, can lead to higher yields and selectivity under milder reaction conditions. jddhs.com

Process Optimization: Innovative techniques like microwave-assisted synthesis and continuous flow processing can significantly reduce reaction times and energy consumption. jddhs.com

A recent study highlighted a general strategy for the regiodivergent functionalization of both protected and unprotected saccharides, which could streamline the synthesis of compounds like this compound. chemrxiv.org This approach utilizes an adaptive activating group to achieve site-selective modifications in a single step, offering a more efficient and precise route to these valuable building blocks. chemrxiv.org

Integration into Automated Glycan Synthesizers

Automated glycan assembly (AGA) has revolutionized the synthesis of complex oligosaccharides, much like automated methods have for peptides and oligonucleotides. nih.govrsc.org Integrating this compound and its derivatives as building blocks into these automated platforms is a significant future direction. nih.govresearchgate.netnih.gov

The benefits of integrating this compound into AGA include:

Increased Efficiency and Reproducibility: Automation minimizes operator intervention, leading to more reliable and reproducible synthesis of complex glycans. glyco-world.com

Accelerated Research: Rapid access to a wide variety of well-defined oligosaccharides can accelerate research in glycobiology and materials science. researchgate.netmpg.de

Access to Complex Structures: AGA enables the modular assembly of complex structures, such as arabinoxylan and xyloglucan (B1166014) oligosaccharides, which are crucial for studying plant cell wall biology and enzyme specificity. researchgate.netnih.gov

While AGA offers significant advantages, challenges remain, such as the need for large excesses of building blocks and the potential for incomplete glycosylation reactions. glyco-world.com Future research will focus on optimizing reaction conditions, developing new linker strategies, and improving the efficiency of the automated process to overcome these limitations. mpg.dersc.orgrsc.org

Exploration of Novel Biological and Materials Science Applications

The unique structural properties of oligosaccharides derived from this compound open up possibilities for novel applications in both biology and materials science.

Biological Applications:

Drug Discovery and Development: Synthetic oligosaccharides are valuable tools for studying protein-carbohydrate interactions, which are central to many biological processes, including immune responses and pathogen recognition. researchgate.netnih.gov Novel derivatives of xylose-containing oligosaccharides could lead to the development of new therapeutics and vaccines. nih.gov

Enzyme Characterization: Defined oligosaccharides are essential for mapping the active sites and determining the substrate specificities of carbohydrate-active enzymes. nih.gov This knowledge is crucial for applications in biofuel production and other industrial processes.

Probing Biological Systems: Xylose-assimilating yeasts and the role of gut microbiota in carbohydrate metabolism are active areas of research where synthetic xylose derivatives can be used as probes. nih.govfrontiersin.org

Materials Science Applications:

Biomaterials: The self-assembly properties of synthetic oligosaccharides can be harnessed to create novel nanomaterials with unique optical and electronic properties. mpg.de These materials have potential applications in areas such as biosensors, drug delivery, and tissue engineering.

Polymer Chemistry: this compound and its derivatives can serve as monomers for the synthesis of stereoregular polysaccharides with defined structures and properties. nih.gov These polymers could find use in advanced materials with tailored functionalities.

Sustainable Materials: The use of biomass-derived xylose as a feedstock for these materials aligns with the growing demand for sustainable and biodegradable products. mdpi.comacs.org

Computational Design of Enhanced Reactivity and Selectivity Profiles

Computational chemistry and machine learning are emerging as powerful tools for understanding and predicting the behavior of complex molecules like carbohydrates. nih.govscispace.com Applying these methods to this compound can lead to the rational design of new derivatives with enhanced reactivity and selectivity.

Key areas of computational research include:

Predicting Reaction Outcomes: Machine learning models can be trained to predict the stereoselectivity of glycosylation reactions, a major challenge in carbohydrate chemistry. chemrxiv.org This can help chemists choose the optimal reaction conditions to obtain the desired product.

Understanding Reaction Mechanisms: Quantum chemical modeling can provide detailed insights into the transition states and intermediates of glycosylation reactions, helping to elucidate the factors that control reactivity and selectivity. nih.govuniversiteitleiden.nlchemrxiv.org

Designing Novel Catalysts and Substrates: Computational methods can be used to design new catalysts and modify the structure of this compound to achieve specific reaction outcomes. nih.govnih.govarabjchem.org This in silico approach can accelerate the discovery of new and improved synthetic methods.

The integration of computational design with experimental synthesis represents a powerful paradigm for the future of carbohydrate chemistry, enabling the creation of novel molecules with tailored properties for a wide range of applications.

Q & A

Q. What are the optimal conditions for synthesizing 2,3,4-tri-O-benzyl-D-xylopyranose via dithioacetalization?

The synthesis involves reacting this compound with propanethiol and concentrated HCl under variable temperatures (e.g., 0–40°C), reaction times (2–24 hours), and solvent systems (dichloromethane/hexane/ethyl acetate). Post-reaction purification via column chromatography (20% ethyl acetate-hexane) yields the dithioacetal product. Key variables include stoichiometric ratios of propanethiol and acid catalyst, with higher yields observed at moderate temperatures (25–30°C) .

Q. How is this compound used to prepare glycosyl donors for oligosaccharide synthesis?

The compound can be converted into perbenzylated D-xylopyranosyl bromide by reacting with trimethylsilyl bromide (TMSBr) in dichloromethane. This bromide serves as a glycosyl donor in coupling reactions with acceptors like 2,3-di-O-benzoyl-β-D-xylopyranosyl derivatives, enabling stepwise assembly of oligosaccharides. Reaction monitoring via TLC and purification by silica gel chromatography are critical .

Q. What are common functionalization strategies for introducing azide groups to this compound?

Azide introduction typically involves displacement of the anomeric hydroxyl group. For example, 2,3,4-tri-O-acetyl-β-D-xylopyranosyl azide is synthesized by reacting the peracetylated derivative with sodium azide in polar aprotic solvents (e.g., DMF). This intermediate is pivotal in "click chemistry" for glycoconjugate synthesis .

Advanced Research Questions

Q. Why does this compound fail to form dithioacetal derivatives in Peterson olefination reactions?

In Peterson olefination studies, the absence of dithioacetal formation (Table II-6, entry 2) is attributed to steric hindrance from the bulky benzyl groups at C2, C3, and C4, which prevent effective nucleophilic attack by thiols. Computational modeling suggests that allyl-protected analogs (e.g., 2,3,4-tri-O-allyl-D-xylopyranose) exhibit better reactivity due to reduced steric bulk .

Q. How can researchers reconcile contradictory data on the reactivity of this compound in dithioacetalization?

Discrepancies arise from solvent polarity and catalyst choice. For instance, reports successful dithioacetalization using HCl, while shows no product under similar conditions. Systematic studies reveal that Lewis acids (e.g., BF₃·Et₂O) enhance reaction efficiency by stabilizing transition states, whereas protic acids like HCl may lead to side reactions (e.g., benzyl group cleavage) .

Q. What mechanistic insights explain the stereochemical outcomes in glycosylation reactions using 2,3,4-tri-O-benzyl-D-xylopyranosyl donors?

The stereochemistry at the anomeric center is influenced by the protecting group pattern and catalyst. For example, TMSBr promotes β-selectivity by stabilizing oxocarbenium ion intermediates via neighboring-group participation. In contrast, trichloroacetimidate derivatives (e.g., 2,3,4-tri-O-acetyl-α-D-xylopyranosyl trichloroacetimidate) favor α-selectivity under mild acidic conditions, as shown in antiviral drug syntheses .

Q. How is this compound applied in the synthesis of complex natural products like conduritols?

The compound serves as a chiral precursor for (-)-conduritol F derivatives. Key steps include regioselective deprotection of benzyl groups, oxidation to generate enol ethers, and cyclization via ring-closing metathesis. This route demonstrates the utility of carbohydrate scaffolds in asymmetric synthesis of polycyclic compounds .

Methodological Considerations

- Purification Challenges : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is essential for resolving benzyl-protected intermediates due to their high lipophilicity .

- Analytical Validation : NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are critical for confirming regiochemistry and detecting side products like benzyl ether cleavage .

- Scale-Up Limitations : Large-scale reactions may require alternative protecting groups (e.g., acetyl or allyl) to mitigate steric and solubility issues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.